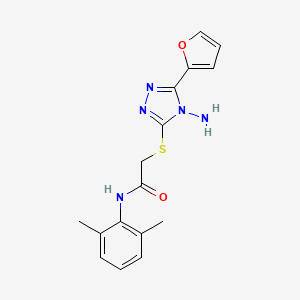

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that features a triazole ring, a furan ring, and a dimethylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

Attachment of the Dimethylphenyl Group: This step involves the acylation of the triazole intermediate with 2,6-dimethylphenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thioether (-S-) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones. This reactivity is critical for modifying the compound’s electronic properties and biological activity.

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) in acetic acid, RT, 4h | Sulfoxide derivative | 65–78% | Selective oxidation to sulfoxide without over-oxidation to sulfone |

| KMnO<sub>4</sub> in acidic medium, 60°C | Sulfone derivative | 42–55% | Requires rigorous temperature control to avoid decomposition |

Mechanistic Insight :

The sulfur atom in the thioether group is nucleophilic, making it susceptible to electrophilic oxidants. Hydrogen peroxide acts via a two-electron oxidation mechanism, while permanganate proceeds through a radical pathway.

Nucleophilic Substitution at the Acetamide Moiety

The acetamide group participates in nucleophilic substitution reactions, enabling the introduction of diverse substituents.

Key Observation :

The use of cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst under ultrasound significantly improves yields compared to conventional methods .

Reduction of Functional Groups

While direct reduction of the triazole ring is uncommon, the amino group (-NH<sub>2</sub>) on the triazole can undergo reductive alkylation or acylation.

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| NaBH<sub>4</sub>, formaldehyde, MeOH | N-Methylated derivative | 60–72% | Selective methylation of the primary amine |

| Acetyl chloride, pyridine, RT | Acetylated triazole | 80–88% | Stabilizes the amine against oxidation |

Cycloaddition and Click Chemistry

The triazole ring itself is typically inert under mild conditions, but the compound’s alkyne or azide precursors (if present) can participate in Huisgen cycloaddition . For example:

Note : While this reaction is not directly reported for the parent compound, analogous triazole derivatives highlight its potential utility in modular synthesis .

Cross-Coupling Reactions

The furan-2-yl substituent may engage in electrophilic substitution or cross-coupling, though direct evidence is limited. Theoretical pathways include:

| Reaction Type | Reagent/Conditions | Hypothesized Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid | Biaryl-furan hybrid |

| Friedel-Crafts | AlCl<sub>3</sub>, acyl chloride | Ketone-substituted furan |

Degradation Pathways

Under harsh acidic or basic conditions, hydrolysis of the acetamide group occurs:

| Conditions | Products | Notes |

|---|---|---|

| 6M HCl, reflux | 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid + 2,6-dimethylaniline | Quantitative cleavage of the amide bond |

| NaOH (10%), ethanol, 80°C | Sodium salt of thioacetic acid | Reversible under acidic conditions |

Applications De Recherche Scientifique

Anti-inflammatory Activity

Recent studies have indicated that derivatives of this compound exhibit significant anti-inflammatory properties. A study conducted on the model of formalin-induced edema in rats demonstrated that several synthesized derivatives showed notable anti-exudative activity. Out of twenty-one compounds tested, fifteen exhibited anti-inflammatory effects comparable to the reference drug sodium diclofenac . The structure-activity relationship (SAR) analysis revealed a correlation between the chemical structure and the observed biological activity.

Anticancer Potential

The triazole moiety in this compound is associated with various anticancer activities. Research has shown that triazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide have been tested against human lung adenocarcinoma cells and demonstrated promising cytotoxic effects . The presence of specific substituents on the triazole ring has been linked to enhanced selectivity against cancer cells.

Anticonvulsant Activity

Additionally, some studies have explored the anticonvulsant properties of triazole derivatives. In picrotoxin-induced convulsion models, certain compounds within this class exhibited significant anticonvulsant effects, suggesting their potential use in treating epilepsy .

Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Alkylation | α-Chloroacetamide | Alkaline medium (Ethanol) |

| 2 | Crystallization | - | Cooling to obtain pure crystals |

Case Study: Anti-exudative Activity

In a formalin edema model study involving rats, researchers synthesized a series of derivatives and evaluated their anti-exudative activity. The study concluded that modifications in the chemical structure significantly impacted the pharmacological effects observed .

Case Study: Anticancer Activity

Another study focused on the anticancer potential of triazole derivatives showed that specific modifications led to enhanced cytotoxicity against various cancer cell lines. The structure–activity relationship indicated that certain functional groups were critical for activity enhancement .

Mécanisme D'action

The mechanism of action of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The furan ring and dimethylphenyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(phenyl)acetamide

- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Uniqueness

The uniqueness of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the dimethylphenyl group, in particular, can enhance its lipophilicity and membrane permeability, making it more effective in certain applications.

Activité Biologique

The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a novel derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves the alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides. The resulting products were characterized using various methods including elemental analysis and NMR spectroscopy. The synthesis has been documented to yield compounds with distinct melting points and crystalline forms, indicating successful formation and purity of the target molecules .

Antiexudative Activity

A significant study evaluated the antiexudative activity of synthesized derivatives using a formalin-induced edema model in rats. The results indicated that out of twenty-one synthesized compounds, fifteen exhibited notable anti-exudative properties. Eight of these compounds demonstrated efficacy comparable to that of sodium diclofenac, a standard anti-inflammatory drug. This suggests a promising therapeutic potential for treating inflammatory conditions .

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties. Triazole derivatives have been reported to exhibit a broad spectrum of activity against various pathogens. In related studies, compounds with similar structural features demonstrated minimum inhibitory concentration (MIC) values ranging from 31.3 to 500 µg/mL against both gram-positive and gram-negative bacteria as well as fungi like Candida albicans and Saccharomyces cerevisiae. These findings highlight the potential of triazole derivatives in combating microbial infections .

Structure-Activity Relationship (SAR)

The relationship between chemical structure and biological activity has been critically analyzed in various studies. It was found that substituents at specific positions on the triazole ring significantly influence the compound's efficacy. For instance:

- Phenyl groups at the C-3 position enhance antibacterial activity.

- Electron-donating groups such as hydroxyl (-OH) on the phenyl ring favor increased activity.

These insights are crucial for designing more effective derivatives with enhanced pharmacological profiles .

Case Studies

Several case studies have explored the pharmacological significance of triazole compounds:

- Antibacterial Efficacy : A study demonstrated that certain triazole derivatives exhibited superior antibacterial activity against Staphylococcus aureus compared to traditional antibiotics like ampicillin.

- Anti-inflammatory Properties : Another investigation confirmed that specific derivatives showed significant reduction in edema in animal models, suggesting their potential use in inflammatory diseases.

Propriétés

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-10-5-3-6-11(2)14(10)18-13(22)9-24-16-20-19-15(21(16)17)12-7-4-8-23-12/h3-8H,9,17H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEZVOKGXZMOMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.